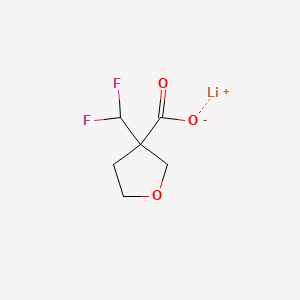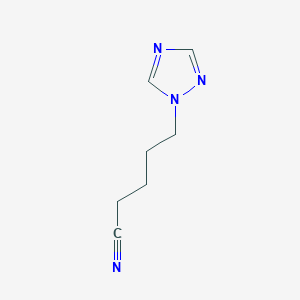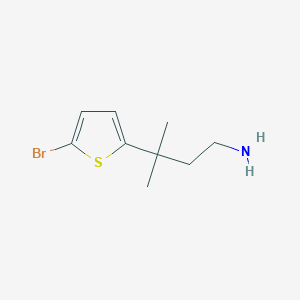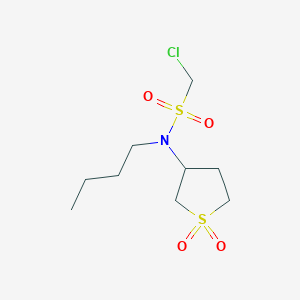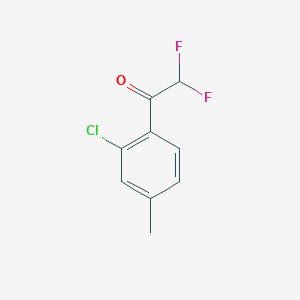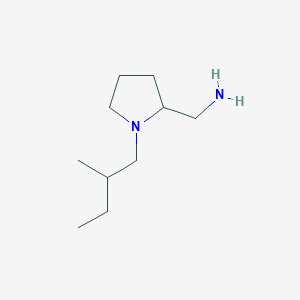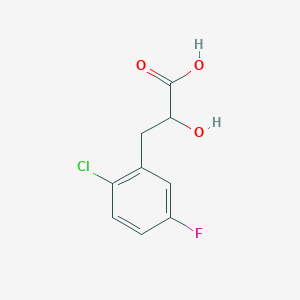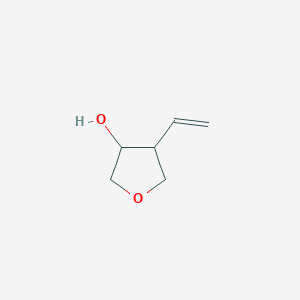
4-Vinyltetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Vinyltetrahydrofuran-3-ol is an organic compound with the molecular formula C6H10O2 It is a derivative of tetrahydrofuran, featuring a vinyl group and a hydroxyl group attached to the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-vinyltetrahydrofuran-3-ol typically involves the cyclization of suitable precursors. One common method is the nucleophilic ring expansion of enantiomeric 2-mono- and 2,2-disubstituted epoxides and oxetanes with dimethylsulfoxonium methylide . This approach provides a high-yielding preparation of optically active cyclic ethers.
Industrial Production Methods: Industrial production of tetrahydrofuran derivatives often involves the acid-catalyzed dehydration of 1,4-butanediol . This method is similar to the production of diethyl ether from ethanol. The butanediol is derived from the condensation of acetylene with formaldehyde followed by hydrogenation .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Vinyltetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The vinyl group can be hydrogenated to form saturated derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation reactions typically use catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated tetrahydrofuran derivatives.
Substitution: Formation of various substituted tetrahydrofuran compounds.
Applications De Recherche Scientifique
4-Vinyltetrahydrofuran-3-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 4-vinyltetrahydrofuran-3-ol involves its reactive functional groups. The vinyl group can participate in polymerization reactions, while the hydroxyl group can form hydrogen bonds and undergo various chemical transformations. These properties make it a versatile compound in organic synthesis and materials science.
Comparaison Avec Des Composés Similaires
Tetrahydrofuran (THF): A cyclic ether with the formula C4H8O, commonly used as a solvent.
Furan: An aromatic heterocycle with the formula C4H4O, used in the synthesis of various organic compounds.
Dioxane: A cyclic ether with the formula C4H8O2, used as a solvent and in the production of chemicals.
Uniqueness: 4-Vinyltetrahydrofuran-3-ol is unique due to the presence of both a vinyl group and a hydroxyl group on the tetrahydrofuran ring
Propriétés
Formule moléculaire |
C6H10O2 |
|---|---|
Poids moléculaire |
114.14 g/mol |
Nom IUPAC |
4-ethenyloxolan-3-ol |
InChI |
InChI=1S/C6H10O2/c1-2-5-3-8-4-6(5)7/h2,5-7H,1,3-4H2 |
Clé InChI |
DXTNRJCHEQBGHN-UHFFFAOYSA-N |
SMILES canonique |
C=CC1COCC1O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




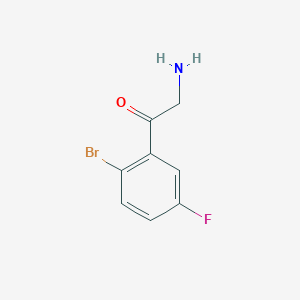
![2-methyl-5-[(2R)-oxiran-2-yl]pyridine](/img/structure/B13614028.png)


